N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide
Overview
Description
N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide is a complex organic compound that features a pyrrole ring, a nitropyridine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced through a nitration reaction, where pyridine is treated with nitric acid and sulfuric acid to form 5-nitropyridine.
Coupling Reaction: The nitropyridine and pyrrole intermediates are coupled using a hydrazine derivative to form the hydrazinylidene linkage.
Acetylation: The final step involves acetylation of the phenyl group using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and nitropyridine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and nitropyridine rings.
Reduction: Amino derivatives of the nitropyridine moiety.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide: shares structural similarities with other nitropyridine and pyrrole derivatives.
Uniqueness
Structural Features: The unique combination of the nitropyridine and pyrrole rings, along with the hydrazinylidene linkage, distinguishes it from other compounds.
Functional Properties: Its specific electronic and steric properties make it suitable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-10-16(11-22-24-20-9-8-19(12-21-20)26(28)29)14(2)25(13)18-6-4-17(5-7-18)23-15(3)27/h4-12H,1-3H3,(H,21,24)(H,23,27)/b22-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTZSPUSAYPFTA-JJFYIABZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=NNC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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